molecular formula C15H10ClF5N2O3S B2729722 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide CAS No. 2058812-09-0

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide

Cat. No. B2729722
CAS RN: 2058812-09-0
M. Wt: 428.76
InChI Key: NGNBNYUFLYWNRA-UHFFFAOYSA-N
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Description

The compound “N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide” is also known as Fluopyram .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The empirical formula of Fluopyram is C16H11ClF6N2O . The molecular weight is 396.71 .


Chemical Reactions Analysis

The mechanism of trifluoromethylation by photoredox catalysis has been studied . This mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .


Physical And Chemical Properties Analysis

Fluopyram has unique physicochemical properties due to the presence of the trifluoromethyl group and the pyridine moiety . These properties contribute to its biological activities .

Scientific Research Applications

Agrochemical Applications

This compound is a key structural motif in active agrochemical ingredients . The major use of its derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been approved .

Biochemical Mode of Action

The compound’s biochemical mode of action relies on the inhibition of succinate dehydrogenase (complex II) present in the fungal mitochondrial respiratory chain, making it a succinate dehydrogenase inhibitor (SDHI) .

Synthesis of Other Compounds

The compound is used as a key intermediate for the synthesis of other compounds .

Fluorinated Organic Chemicals

The compound is part of the development of fluorinated organic chemicals, an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated .

Unique Physicochemical Properties

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Applications

It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

Fluopyram is considered a hazardous substance according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse skeletons has become an active and hot topic in synthetic chemistry . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF5N2O3S/c16-9-6-8(15(19,20)21)7-23-14(9)27(25,26)5-4-22-13(24)12-10(17)2-1-3-11(12)18/h1-3,6-7H,4-5H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNBNYUFLYWNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCS(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF5N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide

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